molecular formula C20H16N2O2S B7470139 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one

4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B7470139
M. Wt: 348.4 g/mol
InChI Key: LQWASUKNWCKQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a quinoxaline derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one have been extensively studied. It has been found to exhibit potent antioxidant and anti-inflammatory activities. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, the compound has been found to have potential therapeutic effects on neurological disorders by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

The potential applications of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in medicinal chemistry are vast. Future research directions could focus on optimizing the synthesis method to improve the yield and purity of the final product. Furthermore, studies could be conducted to investigate the compound's potential therapeutic effects on other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, research could be conducted to develop novel drug delivery systems that can improve the bioavailability and pharmacokinetics of the compound.
In conclusion, 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a promising compound that has shown potential applications in medicinal chemistry. Its potent biological activities, low toxicity, and selectivity make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various diseases.

Synthesis Methods

The synthesis of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one involves a multi-step process that includes the reaction between 2-bromo-1-naphthalene and thiourea, followed by the reaction with diethyl oxalate and hydrazine hydrate. The final product is obtained through a cyclization reaction. The purity and yield of the final product can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various scientific studies, including its anticancer, antiviral, and antimicrobial activities. It has also been found to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(2-naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19-12-22(18-8-4-3-7-17(18)21-19)20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWASUKNWCKQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.